1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is a chemical compound with the molecular formula CHNOP and a molecular weight of approximately 195.2 g/mol. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen and carbon atoms, making it significant in various
At this time, there is no scientific literature available on the mechanism of action of 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine. Without understanding its biological properties, it is impossible to determine its potential role in biological systems or interactions with other compounds.
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine typically involves:
These methods highlight the compound's accessibility for laboratory synthesis, making it a useful building block in organic chemistry .
1-Diethoxyphosphoryl-N,N-dimethyl-methanamine finds applications in various fields:
Several compounds share structural similarities with 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1-bis(diethoxyphosphoryl)-N,N-dimethyl-methanamine | CHNOP | Contains two diethoxyphosphoryl groups |
Tetraethyl dimethylaminomethylenediphosphonate | CHNOP | Features multiple phosphonate groups |
1,1-Dimethoxy-N,N-dimethylmethanamine | CHNO | Lacks phosphoryl group; simpler structure |
1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is unique due to its specific combination of a diethoxyphosphoryl group and a dimethylamino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This structural combination allows for diverse applications in both synthetic chemistry and biological research .